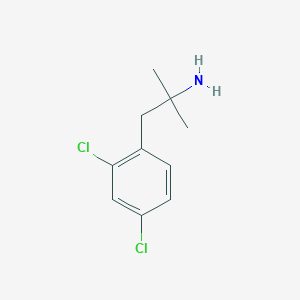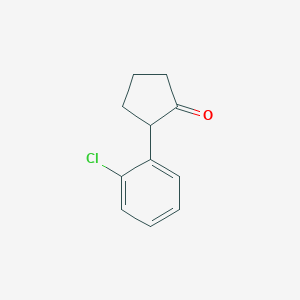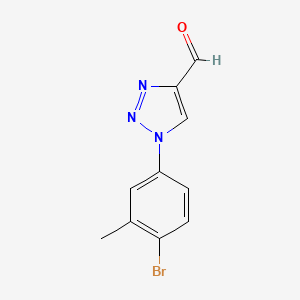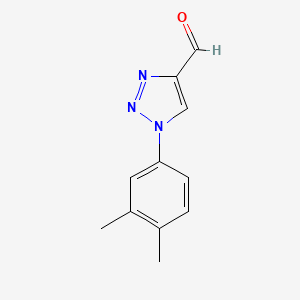
1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic molecule. It appears to contain a 1,2,3-triazole ring, which is a type of heterocyclic compound. The “4-bromo-2-fluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with bromine and fluorine substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 4-Bromo-2-fluorobiphenyl have a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a melting point of 39-41 °C (lit.) .Scientific Research Applications
α-Glycosidase Inhibition Activity
The study of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and its derivatives revealed significant α-glycosidase inhibition activity. This activity suggests potential applications in the development of treatments for diseases like diabetes, where the regulation of α-glycosidase plays a crucial role in managing blood sugar levels. The crystal structures of these compounds were reported to exhibit relatively flat arrangements, contributing to their biological activity (Gonzaga et al., 2016).
Homocysteine Detection
A new fluorescence probe based on 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC) showcased high selectivity and sensitivity towards homocysteine (Hcy) detection. This probe exhibited intramolecular charge transfer and aggregation-induced emission enhancement performances. The probe's ability to detect Hcy in living cells with high selectivity indicates its potential for researching the effects of Hcy in biological systems, highlighting its importance in diagnosing and studying diseases associated with elevated homocysteine levels (Chu et al., 2019).
Antimicrobial Applications
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and demonstrated broad-spectrum antimicrobial activities. These compounds were characterized using various spectroscopic techniques and showed moderate to good antioxidant activities. The antimicrobial effectiveness, especially against E. coli, was supported by in silico molecular docking studies, suggesting their potential as antimicrobial agents (Bhat et al., 2016).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The compounds exhibited promising activity, with some showing minimum inhibitory concentration values comparable to existing pharmaceuticals. This study emphasized the potential of triazole derivatives in tuberculosis treatment, indicating the significance of hydrogen bond acceptor subunits and the geometric configuration of these compounds for their anti-tubercular activity (Costa et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as aldose reductase .
Mode of Action
It is likely that the compound interacts with its target enzyme or receptor, leading to changes in the biochemical processes within the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJGQICEMLUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467560.png)




![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467569.png)
